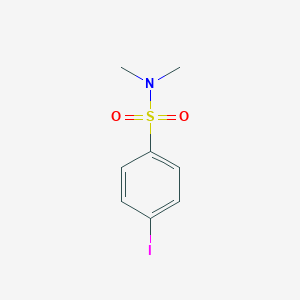

4-iodo-N,N-dimethylbenzenesulfonamide

Descripción general

Descripción

4-Iodo-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10INO2S. It is characterized by the presence of an iodine atom attached to the benzene ring, along with a sulfonamide group substituted with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Iodo-N,N-dimethylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of 4-iodoaniline with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the use of 4-iodobenzenesulfonyl chloride and dimethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

4-Iodo-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-iodo-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-N,N-dimethylbenzenesulfonamide

- 4-Chloro-N,N-dimethylbenzenesulfonamide

- 4-Fluoro-N,N-dimethylbenzenesulfonamide

Uniqueness

4-Iodo-N,N-dimethylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions and provide stronger halogen bonding interactions .

Actividad Biológica

4-Iodo-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in scientific research due to its unique biological properties and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₁I N₁ O₂ S, characterized by the presence of an iodine atom, a sulfonamide group, and dimethyl substitution on the nitrogen atom. The sulfonamide moiety is particularly significant as it can form hydrogen bonds with biological molecules, influencing enzyme activity and protein interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of various enzymes by mimicking substrates or binding to active sites.

- Protein-Protein Interactions : The compound disrupts protein interactions through hydrogen bonding, potentially altering cellular signaling pathways.

- Halogen Bonding : The iodine atom may participate in halogen bonding, enhancing the compound's affinity for certain biological targets.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide compounds. A study reported that related sulfonamides demonstrated moderate to potent inhibitory effects against various cancer cell lines, including breast cancer (4T1) and liver cancer (HepG2) cells. The mechanism involved apoptosis induction via mitochondrial pathways, characterized by increased reactive oxygen species (ROS) levels and modulation of apoptotic proteins like Bcl-2 and caspase-3 .

Case Studies

-

Enzyme Inhibition Study :

- Objective : To evaluate the enzyme inhibition potential of this compound.

- Method : Enzymatic assays were conducted using target enzymes known to be inhibited by sulfonamides.

- Results : The compound exhibited significant inhibition with IC₅₀ values comparable to established sulfonamide antibiotics.

-

Anticancer Activity Evaluation :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : Cell viability assays were performed on multiple cancer cell lines.

- Results : The compound demonstrated IC₅₀ values in the low micromolar range against breast cancer cells, indicating promising anticancer activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁I N₁ O₂ S |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Biological Activity | Observations |

|---|---|

| Antibacterial | Moderate effectiveness reported |

| Anticancer | IC₅₀ values < 1 μM in some cases |

Propiedades

IUPAC Name |

4-iodo-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKJEIFWPMIDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355450 | |

| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22184-85-6 | |

| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.